Coniine hydrochloride
CAS No.: 555-92-0
VCID: VC21323823
Molecular Formula: C8H18ClN
Molecular Weight: 163.69 g/mol
* For research use only. Not for human or veterinary use.

Description |
Coniine hydrochloride is a derivative of coniine, a toxic alkaloid found in poison hemlock (Conium maculatum). Coniine itself is known for its potent neurotoxic effects, causing paralysis and death by disrupting the central nervous system. The hydrochloride form of coniine is typically used in chemical and pharmaceutical contexts for its stability and solubility properties. Synthesis and IsolationConiine hydrochloride is synthesized by reacting coniine with hydrochloric acid. This process involves evaporating the mixture on a water bath, leaving behind crystalline coniine hydrochloride, which can then be weighed to calculate the percentage of coniine present in the original sample . Pharmacological EffectsConiine, the base compound of coniine hydrochloride, acts similarly to nicotine by initially stimulating and then depressing autonomic ganglia. It also has a curare-like effect, paralyzing motor nerve endings to skeletal muscles . The hydrochloride form does not alter these pharmacological effects but enhances the compound's stability and solubility. Toxicity and Safety ConsiderationsConiine and its derivatives are highly toxic. The LD50 values for coniine enantiomers range from 7 to 12 mg/kg in mice, indicating significant toxicity . Handling coniine hydrochloride requires caution due to its potential for causing severe neurological symptoms and respiratory paralysis. Historical and Cultural SignificanceConiine has historical significance due to its role in the death of Socrates, who was sentenced to death by drinking a mixture containing poison hemlock . The compound's toxic properties have also led to its study in veterinary medicine and human toxicology. |
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CAS No. | 555-92-0 |
Product Name | Coniine hydrochloride |
Molecular Formula | C8H18ClN |
Molecular Weight | 163.69 g/mol |
IUPAC Name | (2S)-2-propylpiperidine;hydrochloride |
Standard InChI | InChI=1S/C8H17N.ClH/c1-2-5-8-6-3-4-7-9-8;/h8-9H,2-7H2,1H3;1H/t8-;/m0./s1 |
Standard InChIKey | JXBWZNQZRWZJIR-QRPNPIFTSA-N |
Isomeric SMILES | CCC[C@H]1CCCCN1.Cl |
SMILES | CCCC1CCCCN1.Cl |
Canonical SMILES | CCCC1CCCCN1.Cl |
PubChem Compound | 12303861 |
Last Modified | Aug 15 2023 |
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